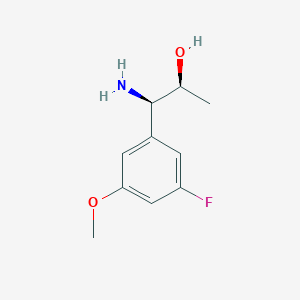

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |

InChI Key |

VZQRSSRWMFLQMF-WKEGUHRASA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis typically starts from commercially available aromatic aldehydes, specifically 3-fluoro-5-methoxybenzaldehyde , which provides the substituted phenyl ring with the correct functional groups positioned for further transformation.

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Starting material | 3-fluoro-5-methoxybenzaldehyde | Aromatic aldehyde precursor |

| 2 | Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4) or similar mild reducing agent | Convert aldehyde to corresponding alcohol |

| 3 | Reductive amination | Ammonium formate and palladium on carbon (Pd/C) catalyst or sodium triacetoxyborohydride (NaBH(OAc)3) | Introduce amino group via reductive amination |

| 4 | Chiral resolution | Chiral chromatography or enzymatic resolution | Obtain desired (1R,2S) enantiomer |

This synthetic sequence ensures the introduction of the amino group at the benzylic position while maintaining the stereochemistry at the 1R,2S centers.

Detailed Reaction Conditions

- Reduction: The aldehyde group is selectively reduced using sodium borohydride in an aprotic solvent such as methanol or ethanol, typically at 0–25°C to avoid over-reduction or side reactions.

- Reductive Amination: The alcohol intermediate undergoes reductive amination with ammonia sources (ammonium formate or ammonium acetate) in the presence of Pd/C catalyst under hydrogen atmosphere or using sodium triacetoxyborohydride under mild acidic conditions. This step converts the alcohol to the corresponding amine, preserving stereochemistry.

- Chiral Resolution: The racemic mixture formed is resolved using chiral stationary phases in chromatography or enzymatic methods that selectively react with one enantiomer, yielding the pure (1R,2S) isomer.

Industrial Scale Considerations

- Industrial synthesis leverages continuous flow chemistry to optimize reaction times and yields.

- Automated synthesis platforms improve reproducibility and scalability.

- Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and enantiomeric purity.

Reaction Types and Chemical Reactivity

The compound’s functional groups allow several chemical transformations:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Conversion to ketones or aldehydes on the side chain |

| Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Reduction of aromatic or side chain functionalities |

| Substitution | N-bromosuccinimide (NBS), electrophilic aromatic substitution reagents | Introduction of halogens or other substituents on aromatic ring |

These reactions are useful for derivatization or further functionalization in medicinal chemistry research.

Comparative Data Table of Preparation Steps

| Step No. | Process Stage | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Aldehyde reduction | NaBH4 | Room temp, methanol | High yield, clean conversion |

| 2 | Reductive amination | NH4COOH, Pd/C or NaBH(OAc)3 | Mild acidic, H2 atmosphere or inert solvent | Moderate to high yield, stereochemistry preserved |

| 3 | Chiral resolution | Chiral chromatography or enzymatic | Variable, depends on method | High enantiomeric excess (>95%) |

| 4 | Purification | Column chromatography | Silica gel, methylene chloride/methanol | Purity >98% |

Research Findings and Optimization

- The choice of reducing agent and amination conditions critically affects stereochemical outcome and yield.

- Use of sodium triacetoxyborohydride offers milder and more selective reductive amination compared to catalytic hydrogenation, reducing side reactions.

- Chiral resolution methods have evolved to enzymatic processes that are more environmentally friendly and scalable compared to chromatographic methods.

- Continuous flow chemistry has demonstrated improved control over reaction parameters, leading to better reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups, such as reducing the aromatic ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL lies in its potential as a pharmaceutical intermediate. Its structural features suggest that it could act as a building block for the synthesis of various bioactive compounds.

Case Study: Synthesis of Novel Antidepressants

Research has indicated that derivatives of this compound exhibit promising activity against depression and anxiety disorders. By modifying the side chains or functional groups, researchers have developed new antidepressant candidates that target serotonin receptors effectively.

Neuropharmacology

The compound's interactions with neurotransmitter systems make it a candidate for neuropharmacological studies. Its ability to modulate neurotransmitter release could lead to advancements in treatments for neurological disorders.

Case Study: In Vivo Studies

In vivo studies have shown that this compound can enhance cognitive functions in animal models, suggesting its potential as a cognitive enhancer or neuroprotective agent.

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure, which may allow it to participate in polymerization processes or serve as a precursor for functional materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this amino alcohol into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

*Assumed based on similar analogs.

Physicochemical Properties

- Melting Points : The (1S,2S)-1-phenylpropanediol analog () has a mp of 112–115°C, while ethyl ester hydrochlorides (e.g., ) exhibit higher mp (~119°C), indicating salt forms improve crystallinity .

- Lipophilicity: Fluorine’s electronegativity and methoxy’s polarity likely render the target compound more lipophilic than non-halogenated analogs but less than perfluorinated derivatives.

Key Findings and Implications

Substituent Effects: Fluorine: Enhances binding affinity and metabolic stability compared to bulkier halogens (Br, I) . Methoxy Group: Improves solubility relative to non-polar substituents (e.g., methyl or trifluoromethylthio) .

Stereochemistry: The (1R,2S) configuration may offer superior target engagement compared to other stereoisomers, as seen in adrenoceptor-active analogs .

Unmet Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies on its receptor profiling and ADME properties.

Biological Activity

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound with a molecular formula of and a molecular weight of approximately 199.22 g/mol. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and related research findings.

The synthesis of this compound involves multiple steps that allow for efficient production. The compound's structural features contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures often show enhanced antimicrobial activity due to the presence of specific substituents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

Antiprotozoal Activity

The compound has also been investigated for its antiprotozoal effects. In particular, it demonstrated potent activity against trypomastigotes of the Y strain, showing an IC50 value significantly lower than that of standard treatments like benznidazole .

Antitumor Activity

In cancer research, this compound has shown promise as an antiproliferative agent. Its activity was tested against various tumor cell lines including human cervical carcinoma (HeLa) and murine colorectal carcinoma (CT-26). The compound exhibited IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.17 ± 1.89 |

| CT-26 | 3.15 ± 1.68 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects in microbial infections or cancer treatment .

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Efficacy : A study demonstrated that modifications at the amine α-carbon significantly increased antimicrobial potency against H. pylori, suggesting structure-activity relationships that could guide future drug design .

- Antitumor Properties : Another investigation revealed that the presence of halogen atoms on the aromatic ring enhanced the antiproliferative effects against cancer cell lines, indicating that electronic properties play a crucial role in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.